Carnosol

描述

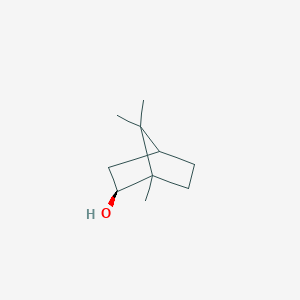

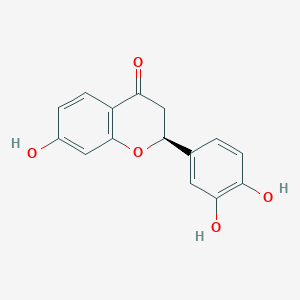

卡诺索是一种主要存在于迷迭香(Rosmarinus officinalis)和山区沙漠鼠尾草(Salvia pachyphylla)中的酚类二萜。 它以其强大的抗氧化、抗炎和抗癌特性而闻名 。由于其潜在的治疗益处,该化合物已在科学研究中引起广泛关注。

准备方法

合成路线和反应条件

卡诺索可以通过多种化学路线合成。一种常见的方法是迷迭香中另一种二萜——卡诺酸的氧化环化。 该过程通常在受控条件下使用高锰酸钾或四乙酸铅等氧化剂,以生成卡诺索 。

工业生产方法

卡诺索的工业生产通常涉及从迷迭香等天然来源中提取。提取过程包括溶剂提取,然后进行色谱等纯化步骤,以将卡诺索分离成纯净形式。 由于该方法获得的化合物产量高且纯度高,因此该方法更受欢迎 。

化学反应分析

反应类型

卡诺索会经历几种类型的化学反应,包括:

氧化: 卡诺索可以被氧化形成各种醌衍生物。

还原: 它可以被还原生成二氢卡诺索。

取代: 卡诺索可以参与取代反应,特别是在羟基处。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和四乙酸铅。

还原: 使用硼氢化钠等还原剂。

取代: 在碱性或酸性条件下,使用酰氯和卤代烷等试剂。

主要产品

氧化: 醌衍生物。

还原: 二氢卡诺索。

取代: 各种酯和醚衍生物。

科学研究应用

卡诺索在科学研究中具有广泛的应用:

化学: 用作研究酚类二萜的模型化合物。

生物学: 研究其在细胞信号通路中的作用。

医学: 探索其抗癌、抗炎和抗氧化特性。

工业: 用于在食品和化妆品产品中配制天然抗氧化剂。

作用机制

卡诺索通过多个分子靶点和通路发挥作用:

抗氧化活性: 它清除自由基并上调抗氧化酶。

抗炎活性: 抑制核因子-κB(NF-κB)的激活并减少促炎细胞因子的产生。

抗癌活性: 通过调节各种信号通路(包括抑制核糖体S6激酶(RSK2)和激活核因子红系2相关因子2(Nrf2))诱导癌细胞凋亡。

相似化合物的比较

属性

IUPAC Name |

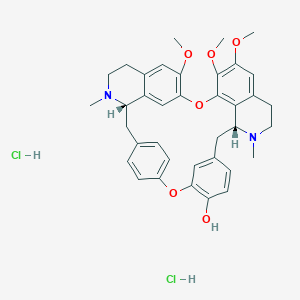

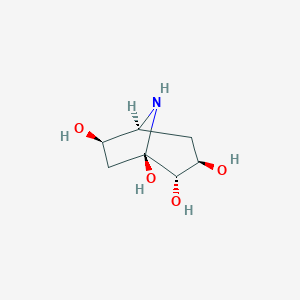

(1R,8S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13-,14-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSYGBPHQBWGAD-PJSUUKDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904451 | |

| Record name | Carnosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carnosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

This study examines the anti-cancer effect of carnosol in human prostate cancer PC3 cells and its role in modulating multiple signaling pathways associated with carcinogenesis. ... Analysis using flow cytometry as well as biochemical analysis identified G2-phase cell cycle arrest. To establish a more precise mechanism, ... a protein array that evaluated 638 proteins involved in cell signaling pathways /was performed/. The protein array identified 5'-AMP-activated protein kinase (AMPK), a serine/threonine protein kinase involved in the regulation of cellular energy balance as a potential target. Further downstream effects consistent with cancer inhibition included the modulation of the mTOR/HSP70S6k/4E-BP1 pathway. Additionally, ... carnosol targeted the PI3K/Akt pathway in a dose dependent manner. ... These results suggest that carnosol targets multiple signaling pathways that include the AMPK pathway..., Carnosol and carnosic acid, two antioxidant polyphenols present in Rosmarinus officinalis (rosemary), were investigated for their antiproliferative properties toward Caco-2 cells. Twenty hours of treatment with both carnosol and carnosic acid inhibited 3H-thymidine incorporation in a dose-dependent manner, with a 50% inhibitory concentration of 23 uM and significantly increased the doubling time of Caco-2 cells from 29.5 to 140 and 120 hr, respectively. These effects were associated with accumulation of treated cells in the G2/M phase of the cell cycle. Carnosol was found to exert its major cell cycle effect after prometaphase, and caused an increase in cyclin B1 protein levels whereas carnosic acid arrested cells prior to prometaphase, and caused a reduction in cyclin A levels. These structurally related phytochemicals, therefore, appear to arrest cells at different phases of the cell cycle possibly through influencing the levels of different cyclin proteins., ...The antioxidant activity of carnosol and other compounds extracted from rosemary. Carnosol showed potent antioxidative activity in alpha,alpha-diphenyl-beta-picrylhydrazyl (DPPH) free radicals scavenge and DNA protection from Fenton reaction. High concentrations of nitric oxide (NO) are produced by inducible NO synthase (iNOS) in inflammation and multiple stages of carcinogenesis. Treatment of mouse macrophage RAW 264.7 cell line with carnosol markly reduced lipopolysaccharide (LPS)-stimulated NO production in a concentration-related manner with an IC50 of 9.4 uM; but other tested compounds had slight effects. Western blot, reverse transcription-polymerase chain reaction, and northern blot analyses demonstrated that carnosol decreased LPS-induced iNOS mRNA and protein expression. Carnosol treatment showed reduction of nuclear factor-kappaB (NF-kappaB) subunits translocation and NF-kappaB DNA binding activity in activated macrophages. Carnosol also showed inhibition of iNOS and NF-kappaB promoter activity in transient transfection assay. These activities were referred to down-regulation of inhibitor kappaB (IkappaB) kinase (IKK) activity by carnosol (5 microM), thus inhibited LPS-induced phosphorylation as well as degradation of IkappaBalpha. Carnosol also inhibited LPS-induced p38 and p44/42 mitogen-activated protein kinase (MAPK) activation at a higher concentration (20 microM). These results suggest that carnosol suppresses the NO production and iNOS gene expression by inhibiting NF-kappaB activation, and provide possible mechanisms for its anti-inflammatory and chemopreventive action., In a previous study, ... carnosic acid (CA) protected cortical neurons by activating the Keap1/Nrf2 pathway, which activation was initiated by S-alkylation of the critical cysteine thiol of the Keap1 protein by the "electrophilic"quinone-type of CA ... . Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 ... . The present study ... used HT22 cells, a neuronal cell line, to test CA derivatives that might be more suitable for in vivo use, as an electrophile like CA might react with other molecules prior to reaching its intended target. CA and carnosol protected the HT22 cells against oxidative glutamate toxicity. CA activated the transcriptional antioxidant-responsive element of phase-2 genes including hemeoxygenase-1, NADPH-dependent quinone oxidoreductase, and gamma-glutamyl cysteine ligase, all of which provide neuroprotection by regulating cellular redox. This finding was confirmed by the result that CA significantly increased the level of glutathione. We synthesized a series of its analogues in which CA was esterified at its catechol hydroxyl moieties to prevent the oxidation from the catechol to quinone form or esterified at those moieties and its carbonic acid to stop the conversion from CA to carnosol. In both cases, the conversion and oxidation cannot occur until the alkyl groups are removed by an intracellular esterase. Thus, the most potent active form as the activator of the Keap1/Nrf2 pathway, the quinone-type CA, will be produced inside the cells. However, neither chemical modulation potentiated the neuroprotective effects, possibly because of increased lipophilicity. These results suggest that the neuroprotective effects of CA critically require both free carboxylic acid and catechol hydroxyl moieties. Thus, the hydrophilicity of CA might be a critical feature for its neuroprotective effects., For more Mechanism of Action (Complete) data for CARNOSOL (7 total), please visit the HSDB record page. | |

| Record name | CARNOSOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5957-80-2 | |

| Record name | Carnosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnosol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARNOSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483O455CKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARNOSOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carnosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Carnosol?

A1: this compound exhibits its biological activity by interacting with various molecular targets. Some of the key targets identified include:

- Transcription factors: this compound activates the Nuclear factor-erythroid 2 related factor 2 (Nrf2) [, ], a master regulator of antioxidant response, and inhibits the activity of Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) [, , , ], a key player in inflammation.

- Signaling pathways: this compound modulates several crucial signaling pathways, including PI3K/Akt/mTOR [, ], MAPK (ERK, p38, JNK) [, , , ], and STAT3 [, , ].

- Enzymes: this compound inhibits the activity of histone acetyltransferases (HATs) like p300 [, ], cyclooxygenase (COX) enzymes COX-1 and COX-2 [], and ribosomal S6 kinase 2 (RSK2) [].

- Receptors: It acts as an antagonist for both androgen receptor (AR) and estrogen receptor alpha (ERα) [].

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: The interaction of this compound with these targets leads to a cascade of downstream effects, ultimately contributing to its diverse biological activities:

- Antioxidant activity: this compound's activation of Nrf2 leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) [, , ], conferring protection against oxidative stress. Its direct ROS scavenging activity further contributes to its antioxidant properties [, , ].

- Anti-inflammatory activity: By inhibiting NF-κB and MAPK signaling pathways, this compound suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 [, , , , ]. Its inhibition of COX enzymes also contributes to its anti-inflammatory effects [].

- Anti-cancer activity: this compound's anti-cancer effects stem from its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines [, , , , , , , , , ]. This is mediated through the modulation of multiple signaling pathways and the induction of ER stress [].

- Other effects: this compound also exhibits protective effects against various conditions like ischemia-reperfusion injury [, ], allergic asthma [], and cartilage degeneration [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H26O4, and its molecular weight is 330.42 g/mol.

Q4: How does the type of lipid system affect the antioxidant activity of this compound?

A4: Research indicates that the antioxidant activity of this compound can be influenced by the specific lipid system it interacts with. In studies comparing bulk methyl linoleate and linoleic acid, this compound exhibited different levels of efficacy in inhibiting lipid oxidation, suggesting that the polarity and composition of the lipid environment can influence its activity [].

Q5: Are there any known interactions of this compound with other antioxidants?

A5: Studies investigating the combined effects of this compound with α-tocopherol, a well-known antioxidant, in corn oil systems revealed that this compound can influence the oxidative stability of α-tocopherol. The specific interactions leading to this effect require further investigation [].

Q6: What types of in vitro assays have been used to study this compound's activity?

A6: Numerous in vitro assays have been employed to investigate this compound's diverse biological effects:

- Cell viability assays (MTT, CCK-8): Used to assess the impact of this compound on the viability and proliferation of various cell lines [, , , , , , , , , , ].

- Apoptosis assays: Used to determine the ability of this compound to induce programmed cell death in cancer cells [, , , , , , , , , ].

- Cell cycle analysis: Used to evaluate this compound's impact on cell cycle progression and its ability to induce cell cycle arrest [, , , , , , , , , ].

- Migration and invasion assays (wound healing, Transwell): Used to assess the ability of this compound to inhibit the migration and invasion of cancer cells [, , ].

- Enzyme activity assays: Used to measure the inhibitory effects of this compound on specific enzymes, such as COX enzymes, HATs, and RSK2 [, , , ].

- Reporter gene assays: Used to investigate the effects of this compound on specific signaling pathways, such as Nrf2 and NF-κB [, , , , ].

Q7: What animal models have been used to study this compound's effects?

A7: Research on this compound has utilized various animal models to evaluate its therapeutic potential:

- Rodent models of inflammation: Models like carrageenan-induced paw edema and formalin-induced pain have been used to assess this compound's anti-inflammatory and analgesic effects [].

- Rodent models of cancer: this compound's anti-cancer activity has been evaluated in xenograft models of breast cancer, demonstrating its ability to suppress tumor growth and metastasis [, ].

- Rodent models of ischemia-reperfusion injury: Models of renal and intestinal ischemia-reperfusion injury have been used to demonstrate the protective effects of this compound in these conditions [, ].

- Other models: this compound's effects have also been studied in models of allergic asthma [], cartilage degeneration [], and aging using Caenorhabditis elegans [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。